methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride typically involves enantioselective synthesis methods. One common approach is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoate
Uniqueness
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is unique due to
Properties
Molecular Formula |
C6H12ClNO2 |
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Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m0./s1 |
InChI Key |
TVJIWRQAMQUMPO-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)C(=O)OC.Cl |
Canonical SMILES |
CC1C(CN1)C(=O)OC.Cl |
Origin of Product |
United States |
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